

Zastaprazan: Application Notes and Protocols for High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

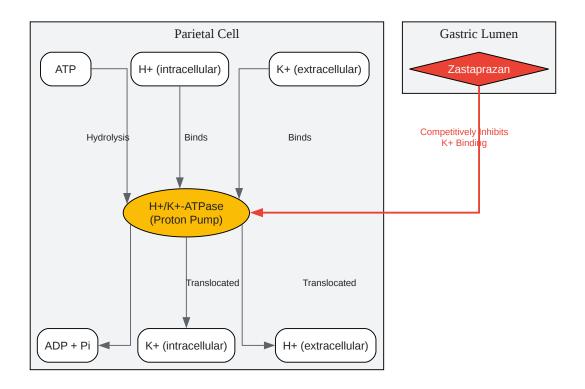
Zastaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] As the final step in the gastric acid secretion pathway, the H+/K+-ATPase represents a key therapeutic target for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike traditional proton pump inhibitors (PPIs), **Zastaprazan**'s mechanism of action is reversible and involves competition with potassium ions, leading to a rapid onset of action.[4] These characteristics make **Zastaprazan** a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the proton pump.

These application notes provide a comprehensive overview of the use of **Zastaprazan** in HTS assays, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

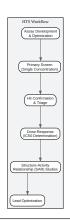
Signaling Pathway of Zastaprazan Action

Zastaprazan directly inhibits the H+/K+-ATPase, which is located in the secretory canaliculi of gastric parietal cells. This enzyme actively transports H+ ions out of the parietal cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. **Zastaprazan** competitively binds to the potassium-binding site of the enzyme, thereby preventing the conformational changes necessary for proton translocation and effectively blocking gastric acid secretion.









Widdflow Details

*Reprove potency, selectivity, and ADME properties

*Synthesize and test analogs of potent his.

*Generate concentration response curves for contimed his.

*Generate concentration response curves for continued his.

*Generate concentrati

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References

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